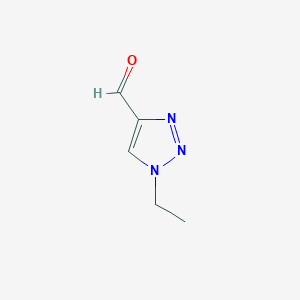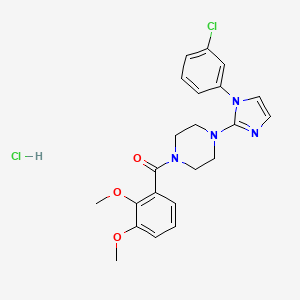![molecular formula C22H32N2O4 B2826114 Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate CAS No. 1334414-41-3](/img/structure/B2826114.png)
Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate, also known as EDBC, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry. The compound has a unique structure that makes it a potential candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Cyclopropanation and Cyclisation Reactions
Research has delved into the behavior of cyclic ethyl diazoacetates in reactions facilitated by boron trifluoride etherate, unveiling a complex array of products whose formation depends on ring size and solvent. This demonstrates the compound's utility in generating cycloalkylidene diazonium salts and subsequent reactive vinyl cations for diverse synthetic applications (Pellicciari et al., 1996). Similarly, the transformation of cyclo-octenylidene derivatives to produce bicyclo[3.3.1]nonanes underlines the flexibility of these compounds in synthesizing complex bicyclic structures (Atkinson & Green, 1975).
Decarboxylative Acylation
DABCO-promoted decarboxylative acylation represents another significant application, where carboxylic acids undergo acylation without metal catalysts to yield a variety of α-keto and α,β-unsaturated amides or esters. This process highlights the compound's potential in facilitating efficient and versatile bond-forming reactions (Zhang et al., 2017).
Synthesis of Bicyclic Ketones
The synthesis of 1,4-diazabicyclo[3.3.1]nonan-6-ones introduces a method to produce benzyl and allyl substituted bicyclic ketones, serving as building blocks for conformationally restricted receptor ligands. This process encompasses regioselective addition, Dieckmann cyclization, and decarboxylation steps, offering a pathway to synthesize structurally complex and pharmacologically relevant compounds (Kracht, Saito, & Wünsch, 2009).
Radical Polymerization
A novel approach combines metal-organic frameworks (MOFs) with activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP) to control polymerizations within MOF's confined spaces. This method allows for the synthesis of polymers with specific end functionalities and tacticities, showcasing the potential of ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate and related compounds in advanced material synthesis (Lee et al., 2018).
Propiedades
IUPAC Name |
1-O-tert-butyl 3a-O-ethyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrrolo[2,3-c]pyridine-1,3a-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c1-5-27-19(25)22-11-13-23(15-17-9-7-6-8-10-17)16-18(22)24(14-12-22)20(26)28-21(2,3)4/h6-10,18H,5,11-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJAGQPVINUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1N(CC2)C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[4-(acetylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2826034.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2826037.png)
![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)



![azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/no-structure.png)



![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)
![3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826054.png)